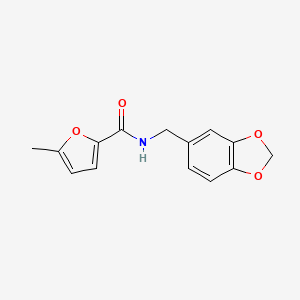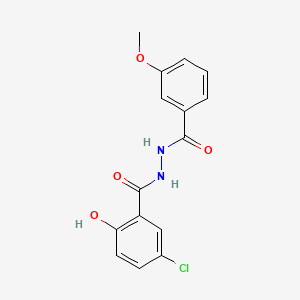
3-(3-nitrophenyl)-N-3-pyridinylacrylamide
説明
3-(3-nitrophenyl)-N-3-pyridinylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NPPAA and is widely recognized for its unique properties that make it suitable for use in different research projects.
科学的研究の応用
3-(3-nitrophenyl)-N-3-pyridinylacrylamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis, drug delivery, and imaging. Furthermore, it has been used as a starting material for the synthesis of other compounds with potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide is not fully understood. However, it is believed to work by binding to metal ions and forming a complex. The complex then undergoes a chemical reaction that results in a change in fluorescence intensity. This change in fluorescence intensity can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide are not well understood. However, it has been shown to have low toxicity levels and is not mutagenic or carcinogenic.
実験室実験の利点と制限
One of the main advantages of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide is its unique fluorescence properties, which make it suitable for use as a fluorescent probe. It also has low toxicity levels, which make it safe to use in lab experiments. However, one of the limitations of NPPAA is its limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for 3-(3-nitrophenyl)-N-3-pyridinylacrylamide. One of the main areas of research is the development of new metal complexes using NPPAA as a ligand. These complexes can have potential applications in catalysis, drug delivery, and imaging. Another area of research is the use of NPPAA as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of NPPAA.
合成法
The synthesis method of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide involves the reaction of 3-nitrobenzaldehyde and 3-pyridinylacrylic acid in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure NPPAA.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)17(19)20/h1-10H,(H,16,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNGUIUNAAUOHB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355059 | |
| Record name | ST50908252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-(pyridin-3-yl)prop-2-enamide | |
CAS RN |
25844-43-3 | |
| Record name | NSC211029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50908252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)


![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)

![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)